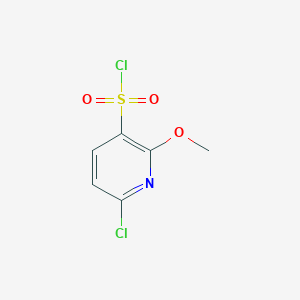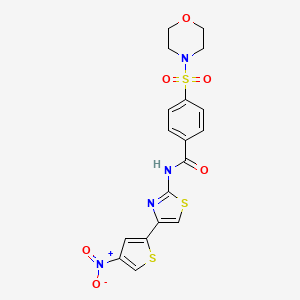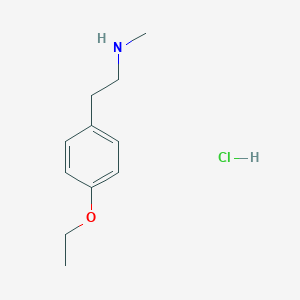
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one, also known as Hydroxymethylfurfural (HMF), is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF is produced by the hydrolysis of lignocellulosic biomass . Significant advances have been made on the various transformations of HMF, such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . Two intermediates were identified in the 13C NMR spectra recorded during the reaction process .Molecular Structure Analysis
The molecular structure of HMF was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . The FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis
HMF has a chemical formula of C6H6O3 and a molar mass of 126.111 g·mol−1 . It appears as a low melting white solid with a buttery, caramel odor . It has a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Scientific Research Applications
Defense Chemicals in Cereals
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one and similar hydroxamic acids play a significant role in cereal crops' defense mechanisms. These compounds are effective against various pests, including insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and exhibit allelopathic effects in crops (Niemeyer, 1988).
Synthesis and Stereochemistry
The synthesis and stereochemistry of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives have been explored, highlighting the chemical versatility and potential applications of these compounds (Fülöp et al., 1992).
Allelochemical Properties
These compounds have been identified as significant allelochemicals in the Poaceae family, showing phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Their widespread presence in nature and diverse biological activities suggest potential agronomic utility (Macias et al., 2006).
Antimicrobial Activity
Research has shown that certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibit significant antimicrobial activities, particularly against Candida albicans (Ozden et al., 2000).
Ecological Role and Bioactivity
The ecological behavior and potential application of benzoxazinones and their derivatives as natural herbicide models have been a topic of interest. These compounds have been employed in the development of pharmaceuticals, indicating their diverse applications beyond plant defense mechanisms (Macias et al., 2009).
Potassium Channel Activators
Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their potassium channel-activating activity, showing potential for pharmacological applications (Matsumoto et al., 1999).
Triazine Degradation
Benzoxazinones have been studied for their role in triazine resistance in plants, with applications in addressing atrazine contamination in soil and water resources (Willett et al., 2016).
Safety and Hazards
HMF may cause skin irritation or an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Future Directions
HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates . It has been considered as a key role in the production of biomass-derived intermediates . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-hydroxymethyl-chonduritol, interact with alpha-amylase 2b, alpha-amylase 1, and pancreatic alpha-amylase . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
For instance, 5-Hydroxymethyl-Chonduritol, a similar compound, is known to interact with Alpha-amylase enzymes . This interaction could potentially alter the enzyme’s activity, affecting the breakdown of starch molecules.
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural have been shown to influence the nf-κb and mapk signaling pathways . These pathways play a critical role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
It is known that similar compounds, such as fesoterodine, are rapidly and extensively hydrolyzed by nonspecific esterases to their active metabolites This process could potentially affect the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may influence cellular processes such as inflammation, cell growth, and apoptosis through its interaction with various enzymes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one. For instance, the conversion of similar compounds like 5-Hydroxymethylfurfural is known to be influenced by factors such as temperature and the presence of water . These factors could potentially affect the stability of the compound and its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCQHSRBVITRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)

![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)


![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

